molecular formula C6H13NO2 B8427077 (3S)-3-(methoxymethoxy)pyrrolidine CAS No. 178419-61-9

(3S)-3-(methoxymethoxy)pyrrolidine

Cat. No.: B8427077
CAS No.: 178419-61-9
M. Wt: 131.17 g/mol
InChI Key: MWGPNRQVCPJJBW-LURJTMIESA-N
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Description

(3S)-3-(Methoxymethoxy)pyrrolidine is a chiral pyrrolidine derivative of significant interest in organic synthesis and drug discovery. The saturated pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional coverage and ability to improve the physicochemical properties of drug candidates . This specific compound, featuring a stereocenter and a methoxymethoxy functional group, serves as a versatile chiral building block. Researchers can utilize this molecule in the asymmetric synthesis of more complex structures, including novel organocatalysts or biologically active compounds . The stereogenicity of the carbon atoms in pyrrolidine-based molecules is a critical design feature, as different stereoisomers can exhibit vastly different biological profiles and binding modes with enantioselective proteins . This product is intended for research applications such as method development and compound library synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult specialized literature and conduct thorough safety assessments before use.

Properties

CAS No.

178419-61-9

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S)-3-(methoxymethoxy)pyrrolidine

InChI

InChI=1S/C6H13NO2/c1-8-5-9-6-2-3-7-4-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

MWGPNRQVCPJJBW-LURJTMIESA-N

Isomeric SMILES

COCO[C@H]1CCNC1

Canonical SMILES

COCOC1CCNC1

Origin of Product

United States

Scientific Research Applications

Overview

(3S)-3-(methoxymethoxy)pyrrolidine is a chiral compound that has garnered attention in various fields of scientific research, particularly in organic synthesis, pharmaceuticals, and materials science. Its unique structural features allow it to serve as a versatile building block for synthesizing more complex molecules, including biologically active compounds. This article explores its applications in detail, supported by relevant data tables and case studies.

Organic Synthesis

Building Block for Complex Molecules
(3S)-3-(methoxymethoxy)pyrrolidine is extensively used in organic chemistry as a precursor for synthesizing various complex organic molecules. It can undergo multiple reactions, including oxidation, reduction, and substitution, making it valuable in the synthesis of pharmaceutical intermediates and agrochemicals.

  • Table 1: Reactions Involving (3S)-3-(methoxymethoxy)pyrrolidine
Reaction TypeProduct TypeNotes
OxidationMethoxymethyl aldehyde or acidUseful for further functionalization
ReductionN-methylpyrrolidineImportant for synthesizing derivatives
SubstitutionAzido-methylpyrrolidineExpands the range of potential derivatives

Pharmaceutical Applications

Chiral Drug Development
The compound plays a significant role in the pharmaceutical industry, particularly in developing chiral drugs. Its chirality is crucial for the biological activity of many drugs, allowing it to act as a chiral auxiliary in asymmetric synthesis.

  • Case Study: Antimalarial Agents
    Research has indicated that pyrrolidine derivatives can exhibit potent antimalarial activities. For instance, modifications of the pyrrolidine core have led to compounds with improved efficacy against malaria parasites. The structural diversity introduced by (3S)-3-(methoxymethoxy)pyrrolidine enhances the potential for lead optimization in drug discovery efforts .

Materials Science

Novel Material Design
In materials science, (3S)-3-(methoxymethoxy)pyrrolidine is utilized in designing novel materials with specific properties. Its chiral structure allows it to be incorporated into polymers and ionic liquid crystals, influencing material properties such as solubility and thermal stability.

  • Application Example: Chiral Catalysts
    The compound can serve as a ligand in catalytic processes, promoting reactions that require chirality. This application is particularly relevant in synthesizing fine chemicals where enantiomeric purity is essential .

Biological Studies

Enzyme Mechanism Studies
(3S)-3-(methoxymethoxy)pyrrolidine is also used in biological studies to investigate enzyme mechanisms. It can act as a probe in biochemical assays, helping researchers understand enzyme-substrate interactions and inhibition mechanisms.

  • Mechanism of Action
    The compound may function as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and altering enzymatic activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares (3S)-3-(methoxymethoxy)pyrrolidine with structurally related pyrrolidine derivatives, focusing on substituent effects and physicochemical properties.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Properties
(3S)-3-(Methoxymethoxy)pyrrolidine* -OCH2OCH3 C7H13NO3 159.18 N/A N/A Chiral ligand, solubility enhancer
(3S)-3-(3-Methoxyphenoxy)pyrrolidine -O-(3-methoxyphenyl) C11H15NO2 193.24 307.4 ± 32.0 1.1 ± 0.1 Intermediate for CNS drug synthesis
(3S)-3-(Trifluoromethoxy)pyrrolidine -OCF3 C5H8F3NO 155.12 N/A N/A Fluorinated bioactive molecule
3-(3-Methoxyphenyl)pyrrolidine -C6H4(3-OCH3) C11H15NO 177.24 N/A N/A Dopamine receptor modulator
3-(4-Methoxyphenoxy)pyrrolidine·HCl -O-(4-methoxyphenyl) + HCl C11H16ClNO2 229.70 N/A N/A Salt form for improved crystallinity

Key Differences and Trends

Substituent Electronic Effects :

  • The methoxymethoxy group (-OCH2OCH3) introduces two electron-rich oxygen atoms, enhancing hydrogen-bond acceptor capacity compared to simple methoxy (-OCH3) or trifluoromethoxy (-OCF3) groups. This property is critical in ligand-receptor interactions .
  • Trifluoromethoxy derivatives (e.g., (3S)-3-(trifluoromethoxy)pyrrolidine) exhibit increased metabolic stability and lipophilicity due to the electron-withdrawing CF3 group, making them suitable for blood-brain barrier penetration .

Phenoxy-substituted analogs (e.g., (3S)-3-(3-methoxyphenoxy)pyrrolidine) display higher molecular weights and densities, which correlate with lower volatility and higher melting points .

Synthetic Utility: Methoxymethoxy-protected pyrrolidines are often synthesized via nucleophilic substitution or Mitsunobu reactions, whereas trifluoromethoxy derivatives require specialized fluorination techniques .

Preparation Methods

Enantioselective Hydrogenation for Pyrrolidine Ring Formation

The enantioselective hydrogenation of dihydro-pyrrole precursors is a cornerstone for synthesizing chiral pyrrolidines. US Patent 8,344,161 details a Ru-catalyzed asymmetric hydrogenation method to achieve high enantiomeric excess (>99.9% ee) in pyrrolidine-3-carboxylic acid derivatives . For example:

  • Substrate : 1-Benzyl-4-(4-chloro-3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid.

  • Catalyst : [Ru(OAc)₂((S)-Xyl-SynPhos)] with triethylamine.

  • Conditions : 30°C under 40 bar H₂ in methanol.

  • Yield : 88% with >99.9% ee .

This method ensures precise stereocontrol at C3 and C4 positions, critical for the (3S) configuration. The resulting ammonium salt is acidified to isolate the freebase, demonstrating scalability for industrial applications .

Methoxymethyl Group Introduction via Hydroxyl Protection

The methoxymethoxy group is typically introduced through protection of a hydroxyl intermediate. Knight et al. demonstrated this in the synthesis of 3-methoxymethoxyprolinal from (2R,3S)-N-Boc-3-hydroxyproline esters :

  • Protection : Reaction with methoxymethyl chloride (MOMCl) in the presence of a base (e.g., DIPEA) at 0°C.

  • Reduction : DIBAL-H-mediated reduction of methyl ester to alcohol.

  • Oxidation : Swern oxidation to aldehyde .

Key Data :

StepReagents/ConditionsYieldPurity
MOM ProtectionMOMCl, DIPEA, CH₂Cl₂, 0°C → RT92%98%
Ester ReductionDIBAL-H, THF, -78°C85%>95%

This approach avoids racemization and is adaptable to pyrrolidine systems .

Cyclization of Linear Precursors

Cyclization strategies are pivotal for constructing the pyrrolidine ring. US Patent 10,202,393 outlines a mesylation-cyclization sequence:

  • Mesylation : Treat alcohol intermediates with methanesulfonyl chloride (MsCl).

  • Cyclization : Use tert-BuOK in THF to form the pyrrolidine ring .

Example :

  • Substrate : Primary alcohol with MOM-protected hydroxyl.

  • Conditions : MsCl (1.2 eq), Et₃N, CH₂Cl₂; then tert-BuOK, THF, 0°C → RT.

  • Yield : 76–89% .

This method is effective for introducing substituents at C3 while maintaining stereochemical integrity.

Stereoselective Aldol Reactions

The Evans aldol reaction enables stereocontrolled formation of C3–C4 bonds. US Patent 2004/0236118 employs lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate intermediates, followed by asymmetric aldol addition :

  • Deprotonation : LHMDS (1.1 eq) in THF at -78°C.

  • Aldol Addition : Chiral aldehyde (e.g., (S)-configured) at -70°C.

  • Workup : Quench with NH₄Cl, extract with EtOAc .

Outcome :

  • Diastereomeric Ratio : >20:1 for trans-2,5-disubstituted pyrrolidines .

Catalytic Asymmetric Synthesis

Chiral auxiliaries and catalysts are critical for achieving the (3S) configuration. PMC Article PMC8352847 highlights:

  • Chiral Pool Strategy : Use (2R,3S)-3-hydroxyproline as a starting material .

  • Yeast Reduction : Saccharomyces cerevisiae reduces keto-proline derivatives to (2R,3S)-alcohols with >99% ee .

Data :

ParameterValue
Substrate(2R,3S)-N-Boc-3-hydroxyproline ester
Reduction CatalystBakers’ yeast
ee>99%

This biocatalytic method is cost-effective and scalable .

Deprotection and Final Isolation

Final deprotection of MOM groups is achieved under acidic conditions:

  • Reagents : HCl in dioxane/H₂O (1:1) at 50°C .

  • Yield : >90% with minimal racemization .

Example :

  • Protected Intermediate : tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate.

  • Deprotection : 4M HCl in dioxane, 2 h, RT.

  • Product : (3S)-3-(methoxymethoxy)pyrrolidine hydrochloride .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (3S)-3-(methoxymethoxy)pyrrolidine?

  • Answer : The compound is typically synthesized via stereoselective routes involving protective group strategies. For example, describes a multi-step synthesis using sodium thiocyanate and pyrrolidine amine under reflux conditions, followed by crystallization to isolate the product . highlights the use of a fluorenylmethyloxycarbonyl (Fmoc) group to preserve stereochemistry during the formation of a pyrrolidine carboxylate intermediate, emphasizing the role of protecting groups in maintaining chiral integrity .

Q. Which spectroscopic techniques are most effective for characterizing (3S)-3-(methoxymethoxy)pyrrolidine?

  • Answer : 1H and 13C NMR spectroscopy are critical for structural confirmation. For instance, reports coupling constants (e.g., J = 4.8 Hz) and chemical shifts (e.g., δ 10.72 ppm for NH protons) to verify regioisomerism in pyrrolidine derivatives. FTIR analysis (e.g., C-O-C stretching at ~1087 cm⁻¹) further identifies the methoxymethoxy group . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight determination, as demonstrated in for related triazole derivatives .

Q. What experimental precautions are necessary when handling (3S)-3-(methoxymethoxy)pyrrolidine derivatives?

  • Answer : specifies the use of protective gear (gloves, goggles, masks) to avoid skin contact and inhalation. Stability under acidic/basic conditions must be monitored, as the methoxymethoxy group may hydrolyze. Waste should be segregated and disposed via certified biohazard protocols .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence the reactivity of (3S)-3-(methoxymethoxy)pyrrolidine in nucleophilic substitutions?

  • Answer : The (3S) configuration creates a steric environment that directs nucleophilic attack to specific sites. For example, shows that bulky substituents (e.g., Fmoc groups) at the 1-position of pyrrolidine restrict rotational freedom, favoring axial attack in cyclization reactions. Computational modeling (DFT) can predict regioselectivity by analyzing transition-state geometries .

Q. What strategies resolve contradictions in reported NMR data for (3S)-3-(methoxymethoxy)pyrrolidine derivatives across solvent systems?

  • Answer : Solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) require cross-validation via 2D NMR (COSY, HSQC) and variable-temperature experiments. illustrates solvent-dependent NH proton shifts (Δδ ~0.5 ppm), which can be mitigated by deuteration or computational corrections using solvent models .

Q. How does the electronic nature of the methoxymethoxy group impact organocatalytic applications of (3S)-3-(methoxymethoxy)pyrrolidine?

  • Answer : The electron-donating methoxymethoxy group enhances pyrrolidine’s nucleophilicity, improving catalytic efficiency in asymmetric aldol reactions. Comparative studies with analogs (e.g., ’s trifluoromethoxy derivative) reveal a 40-60% reduction in catalytic activity when electron-withdrawing groups are present, highlighting electronic tuning’s importance .

Q. What are the challenges in achieving enantiomeric excess (ee) >95% for (3S)-3-(methoxymethoxy)pyrrolidine derivatives?

  • Answer : Competing racemization pathways during deprotection (e.g., acid-catalyzed hydrolysis) require optimized conditions. uses low-temperature (−20°C) Fmoc deprotection with piperidine to minimize epimerization. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) can monitor ee, as described in for triazole derivatives .

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